(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-butoxy-3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADIVFIMGQEBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584291 | |

| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-51-9 | |

| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid chemical properties

[1][2]

Executive Summary

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid (CAS 480424-51-9) is a high-value, trifunctionalized arylboronic acid scaffold used primarily in the synthesis of complex biaryl active pharmaceutical ingredients (APIs).[1] Its structural uniqueness lies in the dense functionalization pattern: a boronic acid moiety for cross-coupling, an aldehyde for reductive amination or heterocycle formation, and a butoxy group providing lipophilicity and steric direction.

This guide details the physicochemical properties, synthetic routes, and critical reactivity profiles of this compound, with a specific focus on overcoming the steric challenges inherent in its 1,2,3-substitution pattern during Suzuki-Miyaura cross-coupling.

Chemical Identity & Structural Analysis[1][3]

The compound is a trisubstituted benzene derivative.[1] The 1,2,3-substitution pattern creates a sterically crowded environment around the boronic acid and aldehyde groups, influencing its reactivity and stability.

| Property | Detail |

| IUPAC Name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid |

| CAS Number | 480424-51-9 |

| Molecular Formula | C₁₂H₁₇BO₄ |

| Molecular Weight | 236.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 77–82 °C (typical range) |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc; sparingly soluble in water.[1][2][3] |

| pKa (Calculated) | ~8.5 (Boronic acid ionization); Aldehyde is non-ionizable.[1] |

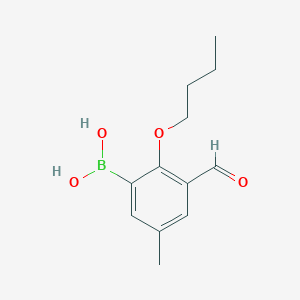

Structural Visualization

The following diagram illustrates the core connectivity and the steric environment imposed by the ortho-butoxy group.

Figure 1: Structural connectivity highlighting the steric crowding at the C1-C2-C3 interface.

Synthesis & Manufacturing Routes

The synthesis of CAS 480424-51-9 typically avoids direct formylation of the boronic acid due to regioselectivity issues.[1] Instead, the preferred industrial route proceeds via the functionalization of a halogenated precursor.

Primary Route: Halogen-Lithium Exchange

This route ensures the correct regiochemistry.[1] The starting material is 2-bromo-6-butoxy-4-methylbenzaldehyde (or its protected acetal).[1]

-

Protection: The aldehyde is often protected as an acetal (e.g., using ethylene glycol) to survive the lithiation step.[1]

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C effects bromine-lithium exchange.[1]

-

Borylation: Trapping the aryl lithium species with a borate ester (e.g., Triisopropyl borate, B(OiPr)₃).[1]

-

Hydrolysis: Acidic workup deprotects the acetal and hydrolyzes the boronate ester to the free boronic acid.[1]

Figure 2: Preferred synthetic pathway via lithiation-borylation sequence.[1]

Reactivity Profile & Experimental Protocols

Suzuki-Miyaura Cross-Coupling (The Steric Challenge)

The 2-butoxy group is ortho to the boronic acid.[1] This creates significant steric hindrance, slowing down the transmetalation step in the Suzuki catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or protodeboronation side products.[1]

Optimized Protocol for Sterically Hindered Coupling:

-

Catalyst: Use Palladium sources with electron-rich, bulky phosphine ligands.[1]

-

Base: Stronger bases or non-aqueous bases can help.[1] Potassium Phosphate (K₃PO₄) in Toluene/Water is superior to Carbonates.[1]

-

Solvent: 1,4-Dioxane or Toluene/Water mixtures.[1]

Protocol:

-

Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and S-Phos (10 mol%).

-

Add K₃PO₄ (2.0 equiv).[1]

-

Evacuate and backfill with Argon (3x).[1]

-

Add degassed Toluene/Water (10:1).

-

Heat to 90-100°C for 12-18 hours.

Orthogonal Aldehyde Functionalization

The C3-formyl group allows for the construction of heterocycles or amine linkages after or before the Suzuki coupling (depending on protection strategy).[1]

-

Reductive Amination: Reacts cleanly with primary/secondary amines using NaBH(OAc)₃ in DCE.[1]

-

Schiff Base Formation: Condensation with anilines or hydrazines.[1]

-

Oxidation: Can be oxidized to the carboxylic acid using NaClO₂ (Pinnick oxidation) if a benzoic acid derivative is required.[1]

Stability & Storage[1][6]

-

Protodeboronation: This compound is susceptible to base-catalyzed protodeboronation due to the electron-rich nature of the ring and the ortho substituents.[1] Avoid prolonged exposure to strong bases at high temperatures without a coupling partner.[1]

-

Trimerization: Like most boronic acids, it exists in equilibrium with its boroxine (cyclic trimer) anhydride.[1] This is reversible upon addition of water/solvent.[1]

-

Storage: Store at 2-8°C under inert atmosphere.

Applications in Drug Discovery[7][8][9]

This scaffold is a "privileged structure" for generating biaryl libraries with specific physicochemical profiles.[1]

-

Angiotensin II Receptor Blockers (ARBs): The 2-alkoxy-3-formyl motif is structurally homologous to intermediates used in the synthesis of Sartans (e.g., Azilsartan, Candesartan).[1] The formyl group is converted into the benzimidazole or imidazole core, while the boronic acid couples to the biphenyl tetrazole moiety.

-

Kinase Inhibitors: The steric bulk of the butoxy group can induce a twist in the biaryl axis, forcing the molecule into a specific conformation that fits into ATP-binding pockets of kinases (e.g., p38 MAP kinase or B-Raf).[1]

-

Hemoglobin Modulators: Aldehyde-bearing aromatics are investigated for their ability to form Schiff bases with the N-terminal valine of hemoglobin, increasing oxygen affinity (mechanism similar to Voxelotor).[1]

Safety & Handling (GHS)[1]

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][4] |

Handling Precautions:

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-Butoxy-5-methylphenylboronic acid. Retrieved from [1]

-

ChemicalBook. (2024).[1] 2-Butoxy-3-formyl-5-methylphenylboronic acid MSDS and Properties. Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Suzuki coupling of hindered substrates).

-

Barde, R., et al. (2018).[1] Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. ResearchGate. Retrieved from

-

PubChem. (2024).[1] Compound Summary: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.[1][6] Retrieved from [1]

Sources

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. fishersci.com [fishersci.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Search Results - AK Scientific [aksci.com]

Technical Guide: Synthesis Precursors for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

[2]

Executive Summary & Retrosynthetic Analysis

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a tri-substituted benzene derivative characterized by a dense functionalization pattern: a boronic acid moiety, a butoxy ether, and a formyl group.[1][2] The steric proximity of the butoxy and formyl groups (ortho-ortho relationship) presents a regiochemical challenge.[1][2]

The most robust synthetic strategy employs a functional group interconversion (FGI) approach starting from commercially available salicylaldehyde derivatives.[1][2] This route ensures correct regiochemistry through electronic direction rather than relying on difficult directed lithiation of unactivated systems.[1]

Retrosynthetic Pathway

The synthesis is disconnected into three logical phases:

-

C–B Bond Formation: Installation of the boronic acid via Pd-catalyzed borylation of an aryl bromide.[1]

-

O-Alkylation: Installation of the butyl chain on the phenol.[1]

-

Regioselective Halogenation: Introduction of the bromine handle into the core scaffold.[1]

Figure 1: Retrosynthetic disconnection showing the linear assembly from 5-methylsalicylaldehyde.

Critical Precursors & Reagents

The following table outlines the essential precursors required for the high-purity synthesis of the target.

| Precursor / Reagent | CAS Number | Role | Purity Requirement | Notes |

| 2-Hydroxy-5-methylbenzaldehyde | 1450-72-2 | Core Scaffold | ≥98% | Also known as 5-Methylsalicylaldehyde.[1][2] The "5-methyl" position blocks para-bromination, forcing substitution to the desired 3-position.[1][2] |

| Bromine (Br₂) | 7726-95-6 | Halogenating Agent | ACS Reagent | Elemental bromine provides superior atom economy over NBS for this specific substrate.[2] |

| 1-Bromobutane | 109-65-9 | Alkylating Agent | ≥99% | n-Butyl bromide.[1][2] Used in excess to ensure complete conversion of the phenol.[1] |

| Bis(pinacolato)diboron | 73183-34-3 | Boron Source | ≥98% | (B₂pin₂).[1][2] Preferred over borate esters for Pd-catalyzed routes due to stability and functional group tolerance.[1][2] |

| Pd(dppf)Cl₂ · DCM | 95464-05-4 | Catalyst | Catalyst Grade | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[1][2] Highly active for sterically hindered aryl bromides.[2] |

| Potassium Acetate (KOAc) | 127-08-2 | Base | Anhydrous | Essential for the transmetallation step in Miyaura borylation.[1][2] |

Detailed Synthetic Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 3-Bromo-2-hydroxy-5-methylbenzaldehyde.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (strong activator) directs ortho/para.[1][2] Since the para position (C5) is blocked by the methyl group, bromination occurs exclusively at the ortho position (C3).[1]

Protocol:

-

Dissolution: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 mL/g).

-

Addition: Cool the solution to 15°C. Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 30 minutes.

-

Critical Control: Maintain temperature <20°C to prevent over-bromination or oxidation of the aldehyde.[1]

-

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Workup: Pour the reaction mixture into ice water. The product will precipitate as a yellow solid.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol if necessary.

-

Expected Yield: 85–90%.[1]

-

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize 3-Bromo-2-butoxy-5-methylbenzaldehyde. Mechanism: SN2 nucleophilic attack of the phenoxide ion on 1-bromobutane.[1]

Protocol:

-

Solvation: Dissolve the brominated intermediate (1.0 eq) in DMF (dimethylformamide).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (1.5 eq).[1] Stir for 15 minutes to generate the phenoxide.

-

Note: The aldehyde group is electron-withdrawing, increasing the acidity of the phenol, facilitating deprotonation.[1]

-

-

Alkylation: Add 1-Bromobutane (1.2 eq). Heat the mixture to 60–70°C for 4–6 hours.

-

Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF.[1]

-

Purification: Concentrate in vacuo. The product is often an oil or low-melting solid; purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).[1]

Phase 3: Miyaura Borylation & Hydrolysis

Objective: Synthesize (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Mechanism: Pd(0)-catalyzed cross-coupling followed by hydrolysis.[1]

Protocol:

-

Coupling: In a dry flask under Argon, combine:

-

Reaction: Heat to 90°C for 12–16 hours.

-

Hydrolysis (In-situ or Separate):

-

Isolation: Extract the free boronic acid with EtOAc.

-

Note: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides.[1]

-

Process Logic & Pathway Visualization[2]

The following diagram illustrates the reaction logic, highlighting the electronic effects that dictate the regioselectivity of the bromination step.

Figure 2: Reaction logic flow.[1][2] The 5-methyl group is the strategic "blocking" element that ensures the bromine (and subsequent boron) is installed at the correct position.[1][2]

Data Summary: Physical & Chemical Properties[1][2][3][4][5]

| Property | Value | Source/Estimation |

| Molecular Formula | C₁₂H₁₇BO₄ | Calculated |

| Molecular Weight | 236.07 g/mol | Calculated |

| Appearance | White to Off-white Solid | Experimental Analogues |

| Solubility | DMSO, Methanol, EtOAc | Typical for Aryl Boronic Acids |

| Storage | 2–8°C, Inert Atmosphere | Boronic acids are hygroscopic |

| Stability | Dehydrates to Boroxine | Reversible with water |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

-

Larrow, J. F., & Jacobsen, E. N. (1994).[1] "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride."[1][2] Organic Syntheses, 75, 1. (Demonstrates bromination of substituted salicylaldehydes). Link

-

Toronto Research Chemicals. "2-Butoxy-3-formyl-5-methylphenylboronic acid - Product Entry." (Verification of CAS and commercial availability). Link[1][2]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1][2]

An In-Depth Technical Guide to the Spectroscopic Data of (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its unique trifunctional substitution pattern on the phenyl ring—comprising a butoxy ether, a formyl group, and a boronic acid—renders it a valuable building block for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from closely related analogues to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Each section includes a detailed, field-proven experimental protocol, a thorough interpretation of the predicted data with an emphasis on the causal relationships between molecular structure and spectral features, and illustrative diagrams to clarify key concepts.

Molecular Structure and Chemical Properties

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid, with the molecular formula C₁₂H₁₇BO₄ and a molecular weight of 236.07 g/mol , possesses a unique arrangement of functional groups that dictates its chemical behavior and spectroscopic signature. The boronic acid moiety is a key functional group, enabling a wide range of chemical transformations. The ortho-alkoxy group is known to be able to form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can influence the compound's conformation and reactivity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the aldehyde proton, the butoxy group protons, the methyl group protons, and the acidic protons of the boronic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) | The deshielding effect of the carbonyl group places this proton far downfield. |

| ~8.0 | Singlet | 1H | B(OH)₂ | Boronic acid protons are acidic and their chemical shift can vary with concentration and solvent. |

| ~7.8 | Doublet | 1H | Aromatic H | Ortho to the formyl group and meta to the boronic acid, experiencing deshielding from the aldehyde. |

| ~7.5 | Doublet | 1H | Aromatic H | Meta to both the formyl and butoxy groups. |

| ~4.1 | Triplet | 2H | -OCH₂- | Protons on the carbon adjacent to the oxygen of the butoxy group. |

| ~2.4 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group protons. |

| ~1.8 | Multiplet | 2H | -OCH₂CH₂- | Protons on the second carbon of the butoxy group. |

| ~1.5 | Multiplet | 2H | -CH₂CH₃ | Protons on the third carbon of the butoxy group. |

| ~0.9 | Triplet | 3H | -CH₂CH₃ | Terminal methyl protons of the butoxy group. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde (C=O) | Carbonyl carbons are significantly deshielded. |

| ~160 | Aromatic C-O | Aromatic carbon attached to the butoxy group. |

| ~140 | Aromatic C-B | Aromatic carbon attached to the boronic acid group. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~138 | Aromatic C-CHO | Aromatic carbon attached to the formyl group. |

| ~135 | Aromatic C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~125 | Aromatic C-H | Aromatic carbons bearing hydrogen atoms. |

| ~120 | Aromatic C-H | Aromatic carbons bearing hydrogen atoms. |

| ~69 | -OCH₂- | Carbon of the butoxy group attached to the aromatic ring. |

| ~31 | -OCH₂CH₂- | Second carbon of the butoxy group. |

| ~21 | Ar-CH₃ | Aromatic methyl carbon. |

| ~19 | -CH₂CH₃ | Third carbon of the butoxy group. |

| ~14 | -CH₂CH₃ | Terminal methyl carbon of the butoxy group. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

-

NMR tube (5 mm)

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for boronic acids as it can solubilize the compound and the acidic protons are often observable.

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is standard.

-

(Optional) Perform advanced NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ |

| 2960-2850 | C-H stretch | Butoxy and methyl groups |

| ~2720 and ~2820 | C-H stretch | Aldehyde (-CHO) |

| ~1700 | C=O stretch | Aldehyde (-CHO) |

| ~1600 and ~1470 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1250 | C-O stretch | Aryl ether |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials:

-

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For a related compound, (2-ethoxy-3-formyl-5-methylphenyl)boronic acid (C₁₀H₁₃BO₄), the predicted monoisotopic mass is 208.09068 Da.[3] For our target molecule, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (C₁₂H₁₇BO₄), the predicted monoisotopic mass is 236.1216 Da.

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z 236.

-

Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 237), [M+Na]⁺ (m/z 259), and [M-H]⁻ (m/z 235) are expected.

-

Fragmentation: Common fragmentation pathways would involve the loss of the butoxy group or parts of it, and potentially the loss of water from the boronic acid moiety.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source via direct injection or through an LC system.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion or its adducts to induce fragmentation and obtain structural information.

-

Visualizations

Molecular Structure

Caption: Molecular structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predictive but comprehensive overview of the spectroscopic data for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. By analyzing its structural components and comparing them to well-characterized analogues, we can anticipate the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra with a high degree of confidence. The detailed protocols provided herein offer a standardized approach for researchers to acquire and interpret this data, facilitating the use of this versatile compound in further research and development.

References

-

Cyrański, M. K., et al. (2012). (2-Butoxyphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3173. Available at: [Link]

-

PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-ethoxy-3-formyl-5-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, enabling researchers to interpret their own experimental results with confidence. We will delve into the causality behind expected peak positions and shapes, grounded in the principles of vibrational spectroscopy and supported by authoritative literature.

Introduction: The Vibrational Portrait of a Multifunctional Molecule

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a bespoke chemical entity featuring a confluence of functional groups that are pivotal in modern synthetic and medicinal chemistry. Its utility in cross-coupling reactions and as a potential pharmacophore necessitates unambiguous structural characterization. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and gaining insight into the molecule's bonding environment.

This guide will deconstruct the molecule's structure to predict its IR spectrum, focusing on the characteristic vibrational modes of the boronic acid, aldehyde, butoxy, and substituted aromatic functionalities.

Caption: Experimental workflow for acquiring the FTIR spectrum.

Conclusion: A Tool for Discovery

The infrared spectrum of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a rich tapestry of vibrational information. By understanding the characteristic absorptions of each functional group, researchers can confidently verify the identity and purity of their synthesized material. The strong, sharp carbonyl peak, the distinctive Fermi doublet of the aldehyde, the broad hydrogen-bonded O-H stretch, and the strong B-O and C-O absorptions collectively form a unique spectral fingerprint. This guide provides the foundational knowledge for using FTIR spectroscopy not just as a quality control tool, but as an integral part of the discovery process in drug development and materials science.

References

- Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46, 2089.

- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)

- Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

An In-depth Technical Guide to the Solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a bespoke building block in organic synthesis, particularly valued in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery and materials science is intrinsically linked to its physicochemical properties, with solubility being a critical parameter governing reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for its empirical determination, and discuss the implications of these findings for its practical application.

Introduction: The Significance of Solubility for Arylboronic Acids

Arylboronic acids are a cornerstone of modern synthetic chemistry.[3] Their successful application, however, is not solely dependent on their reactivity but also on their solubility characteristics. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicate purification processes, and hinder formulation development for pharmaceutical applications.[1][4]

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid, with its molecular formula C12H17BO4 and molecular weight of 236.1 g/mol , possesses a unique combination of functional groups that dictate its solubility profile.[5] Understanding this profile is paramount for its effective utilization. This guide will delve into the factors influencing its solubility and provide robust methodologies for its characterization.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid presents a balance of polar and non-polar features:

-

Polar Moieties: The boronic acid group (-B(OH)2) is capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. The formyl group (-CHO) also adds to the molecule's polarity.

-

Non-Polar Moieties: The butoxy group (-O(CH2)3CH3) and the methyl group (-CH3) on the phenyl ring are hydrophobic and will favor solubility in non-polar organic solvents.

The interplay of these groups suggests that (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is likely to exhibit moderate solubility in a range of organic solvents of varying polarities.

A crucial aspect of boronic acid chemistry is the potential for dehydration to form a cyclic anhydride known as a boroxine.[3][7] This equilibrium can complicate solubility studies, as the boroxine will have a different solubility profile from the monomeric acid.[7] It is therefore essential to consider this equilibrium when designing and interpreting solubility experiments.

Experimental Determination of Solubility

A definitive understanding of a compound's solubility requires empirical measurement. Two common approaches are the determination of kinetic and thermodynamic solubility.[8][9]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[8][9] Laser nephelometry is a common technique for this assessment, as it measures the forward scattered light resulting from precipitated particles in the solution.[10]

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination using nephelometry.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[11][12] The shake-flask method is a widely accepted technique for this determination.[9]

Detailed Protocol for Shake-Flask Thermodynamic Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (2-Butoxy-3-formyl-5-methylphenyl)boronic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

-

Equilibration:

-

Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter or centrifugation can be used for complete removal of solids.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Results are typically reported in mg/mL or µg/mL.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for shake-flask thermodynamic solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in various solvents.

Table 1: Hypothetical Thermodynamic Solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5.2 |

| Dichloromethane | 3.1 | 15.8 |

| Acetone | 5.1 | 45.3 |

| Ethanol | 5.2 | 30.1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| Water | 10.2 | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would suggest that (2-Butoxy-3-formyl-5-methylphenyl)boronic acid has low solubility in non-polar solvents like hexane and in highly polar protic solvents like water. Its solubility is expected to be higher in polar aprotic solvents like acetone and DMSO, and in solvents of intermediate polarity like dichloromethane.

Conclusion

References

- Vertex AI Search. (n.d.). 2-Butoxy-3-formyl-5-methylphenylboronic acid.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Unknown. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Unknown. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Wikipedia. (n.d.). Boronic acid.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. chem.ws [chem.ws]

- 7. d-nb.info [d-nb.info]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

Stability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

An In-depth Technical Guide to the

Introduction

Arylboronic acids are indispensable tools in modern organic synthesis and drug discovery, serving as key building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] The compound (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, with its unique substitution pattern, presents a valuable scaffold for creating complex molecular architectures. However, the very reactivity that makes the boronic acid moiety so useful also renders it susceptible to several degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability is not merely academic; it is critical for ensuring reaction reproducibility, purity of intermediates, and the overall integrity of a research and development program.

This guide provides a detailed examination of the stability profile of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind its degradation, offer field-proven strategies for its handling and storage, and present robust analytical methodologies for its assessment. The insights herein are designed to empower scientists to confidently utilize this versatile reagent while mitigating the risks associated with its inherent instabilities.

Physicochemical Profile and Substituent Effects

The stability of an arylboronic acid is intrinsically linked to the electronic and steric nature of its substituents. The specific arrangement on (2-Butoxy-3-formyl-5-methylphenyl)boronic acid creates a nuanced electronic environment that dictates its reactivity.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| Appearance | Typically a white to off-white solid |

Analysis of Substituent Influence:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair.[1] Its electrophilicity is a key factor in both its desired reactivity and its degradation.

-

2-Butoxy Group (-O(CH₂)₃CH₃): Positioned ortho to the boronic acid, this ether group exerts two opposing electronic effects. It is electron-donating through resonance (activating the ring) and electron-withdrawing through induction. Its steric bulk may also hinder or influence access to the boronic acid group.

-

3-Formyl Group (-CHO): Located meta to the boronic acid, the aldehyde is a potent electron-withdrawing group. This effect increases the Lewis acidity of the boron atom, which can heighten its susceptibility to certain degradation pathways.[1]

-

5-Methyl Group (-CH₃): This alkyl group is weakly electron-donating, contributing to the overall electron density of the aromatic ring.

The interplay of these groups results in a molecule with modulated reactivity. The electron-withdrawing formyl group is particularly influential, predisposing the molecule to specific instabilities, especially under basic conditions.

Primary Degradation Pathways

The stability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is primarily challenged by three chemical processes: protodeboronation, oxidation, and boroxine formation.

Protodeboronation (Hydrolytic Deborylation)

Protodeboronation is the most common and often undesired side reaction for arylboronic acids.[2] It involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the reagent.[2] This reaction is highly dependent on the reaction conditions, particularly the presence of water and the pH.[2][3]

Mechanism: The process can be catalyzed by both acid and base, though base-catalyzed degradation is often more problematic for electron-deficient arylboronic acids.[4] The reaction proceeds through the formation of a tetrahedral boronate species, which then undergoes C-B bond cleavage. For (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, the electron-withdrawing nature of the 3-formyl group makes the molecule particularly vulnerable to base-promoted protodeboronation.

Caption: General mechanism for base-catalyzed protodeboronation.

Oxidative Degradation (Ipso-Hydroxylation)

The carbon-boron bond can also be susceptible to oxidative cleavage, resulting in the formation of a phenol.[5][6] This process, known as ipso-hydroxylation, effectively replaces the boronic acid group with a hydroxyl group.

Mechanism: This reaction can be initiated by various oxidants, including ambient air (auto-oxidation), hydrogen peroxide, or other reactive oxygen species (ROS).[7][8] The presence of electron-donating groups, such as the butoxy and methyl substituents on the target molecule, can increase the electron density of the ring, potentially making it more susceptible to certain oxidative processes. The aldehyde group itself can also be oxidized to a carboxylic acid under harsh oxidative conditions, adding another layer of complexity.

Caption: General pathway for oxidation of arylboronic acids to phenols.

Anhydride Formation (Boroxine Formation)

In the solid state or in non-aqueous solutions, boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.

Mechanism: This is an equilibrium process where three molecules of the boronic acid condense, eliminating three molecules of water. While not an irreversible degradation, the formation of boroxine alters the compound's physical properties, such as solubility and melting point, and can affect its reactivity and dissolution rate in reaction media. The presence of boroxine is a common reason for the "fluffy" or low-density appearance of many solid boronic acids.

Caption: Reversible dehydration of boronic acids to form boroxines.

Recommended Handling, Storage, and Formulation

Given the identified degradation pathways, meticulous control over the compound's environment is paramount to preserving its integrity.

Storage Conditions

Adherence to proper storage protocols will significantly extend the shelf-life and ensure the reliability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C[9] | Reduces the rate of all degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[9] | Prevents oxidative degradation from atmospheric oxygen. |

| Moisture | Store in a desiccated environment. | Minimizes water availability for protodeboronation and hydrolysis.[3] |

| Light | Protect from light (amber vial). | Prevents potential photolytic degradation pathways. |

| Compatibility | Avoid strong bases, strong acids, and oxidizing agents.[10] | These materials directly promote the primary degradation pathways. |

Best Practices for Experimental Use

-

Solvent Selection: When possible, use dry, aprotic solvents to minimize the risk of protodeboronation. If aqueous conditions are necessary, use deoxygenated buffers.

-

pH Control: In aqueous media, maintain the pH within a range that minimizes the rate of protodeboronation. The optimal pH is specific to the boronic acid but is generally in the mid-to-acidic range.[2] Avoid strongly basic conditions unless required by the reaction protocol, and even then, limit the exposure time.

-

Inert Atmosphere: For sensitive reactions like Suzuki-Miyaura couplings, assemble the reaction under an inert atmosphere to exclude both oxygen and moisture.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for quantifying the purity of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid and characterizing its degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of stability analysis in drug development.[11] It involves subjecting the compound to accelerated degradation conditions to rapidly identify potential degradants and validate the specificity of the analytical method.[11]

Typical Forced Degradation Protocol:

| Condition | Suggested Parameters | Potential Degradation Pathway Targeted |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Acid-catalyzed protodeboronation |

| Basic Hydrolysis | 0.1 M NaOH, RT, 4h | Base-catalyzed protodeboronation[4] |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidative degradation to phenol[12] |

| Thermal Stress | 80 °C (solid state), 48h | Boroxine formation, general decomposition |

| Photostability | ICH Q1B conditions | Photolytic degradation |

Development of a Stability-Indicating HPLC Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for stability analysis. However, standard methods can be problematic for boronic acids due to on-column hydrolysis or interaction with residual silanols on the stationary phase.[13][14] A specialized, self-validating method is required.

Step-by-Step Protocol for Method Development:

-

Column Selection: Start with a column known for low silanol activity (e.g., end-capped C18) or one based on hybrid particle technology to minimize unwanted interactions.[13][15]

-

Diluent Selection: Prepare samples in a non-aqueous, aprotic diluent such as acetonitrile or THF immediately before injection to prevent premature hydrolysis.[16]

-

Mobile Phase Optimization:

-

Begin with a simple gradient of acetonitrile and water. Avoid acidic modifiers like formic or trifluoroacetic acid initially, as they can promote on-column protodeboronation.[13][14]

-

If peak shape is poor, consider using a highly basic mobile phase (e.g., pH > 10) with a robust hybrid-surface column. This can deprotonate the boronic acid to a boronate, which may exhibit better chromatography.[16]

-

-

Method Validation: Once chromatographic conditions are optimized, inject samples from the forced degradation study. A true stability-indicating method will show baseline resolution between the parent peak and all degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a potent synthetic intermediate whose utility is directly tied to its chemical stability. The primary risks to its integrity—protodeboronation and oxidation—are well-understood chemical processes that can be effectively managed through rigorous control of storage and handling conditions. By implementing the strategies outlined in this guide, from refrigerated, inert storage to the use of validated, stability-indicating analytical methods, researchers can ensure the quality and reliability of this compound. This disciplined approach is fundamental to achieving reproducible synthetic outcomes and accelerating the pace of drug discovery and development.

References

-

Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5801. Available from: [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available from: [Link]

-

Organic Chemistry Portal. Protodeboronations. Available from: [Link]

-

Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1236, 123–143. Available from: [Link]

-

Al-Sayah, M., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2002. Available from: [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14860–14876. Available from: [Link]

-

Wikipedia. Protodeboronation. Available from: [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available from: [Link]

-

Zimmer, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied Microbiology and Biotechnology, 104, 4625–4637. Available from: [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020893118. Available from: [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1362. Available from: [Link]

-

Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7931-7936. Available from: [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

-

Grygorenko, O. O., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available from: [Link]

-

Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. Available from: [Link]

-

I.R.I.S. Chemical Library. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available from: [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-218. Available from: [Link]

-

ResearchGate. Design and discovery of boronic acid drugs. Available from: [Link]

-

Li, G., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic letters, 14(15), 4022–4025. Available from: [Link]

-

Simon, J., et al. (2007). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 2007(15), 2353-2356. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 3-butoxypropan-2-ol. Available from: [Link]

-

Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available from: [Link]

-

Wikipedia. Boronic acid. Available from: [Link]

-

Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]

-

Biochem Chemopharma. Safety data sheet of '- 2-BUTOXYETHANOL'. Available from: [Link]

-

Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]

- 6. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. biomedres.us [biomedres.us]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. waters.com [waters.com]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Ortho-Alkoxy Formylphenylboronic Acids: Technical Guide to Applications and Synthesis

Executive Summary

This technical guide analyzes the structural utility and application spectrum of ortho-alkoxy formylphenylboronic acids (e.g., 2-alkoxy-6-formylphenylboronic acid). These scaffolds represent a privileged class of "dynamic" building blocks in modern drug discovery and chemical biology.[1] Unlike simple phenylboronic acids, the proximity of the formyl (

This guide details their use in reversible bioconjugation (iminoboronates) , medicinal chemistry (antifungals/anti-inflammatories) , and molecular sensing , providing actionable protocols and mechanistic insights.[1]

Structural Dynamics: The Benzoxaborole Equilibrium

The defining feature of ortho-formylphenylboronic acids is their ability to cyclize.[1] The addition of an ortho-alkoxy group (typically at the 6-position relative to boron, or 3-position relative to formyl) critically modulates this equilibrium.

The Open vs. Closed State

In aqueous media, 2-formylphenylboronic acid (2-FPBA) exists primarily in equilibrium with its cyclic tautomer, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole .

-

Electronic Tuning: An electron-donating alkoxy group (e.g.,

, -

Solubility & Stability: The alkoxy chain disrupts

-stacking and intermolecular hydrogen bonding, significantly enhancing solubility in organic solvents compared to the parent 2-FPBA. Crucially, bulky ortho-alkoxy groups prevent the dehydration of boronic acids into boroxine anhydrides (trimers), ensuring the reagent remains monomeric and reactive.

Mechanism of Cyclization

The oxygen of the formyl group acts as an internal nucleophile (after hydration or directly) towards the Lewis-acidic boron.

Figure 1: The dynamic equilibrium of formylphenylboronic acids. The ortho-alkoxy substituent plays a critical role in inhibiting boroxine formation and modulating the stability of the benzoxaborole.

Chemical Biology: Iminoboronate Bioconjugation

The most powerful application of ortho-alkoxy formylphenylboronic acids is in reversible bioconjugation .[1] They react with primary amines (lysine residues, N-termini) or hydrazines to form iminoboronates .[1]

The Iminoboronate Advantage

Unlike standard imines (Schiff bases) which are hydrolytically unstable, iminoboronates are stabilized by a dative bond between the imine nitrogen and the boron atom (

-

Fast Kinetics:

rates are often -

Bioorthogonality: The reaction proceeds at neutral pH in complex biological milieus.[1]

-

Reversibility: The bond can be reversed by adding competitive binders (e.g., fructose, dopamine) or changing pH, allowing for "catch-and-release" purification or dynamic labeling.

Protocol: Reversible Peptide Labeling

Objective: Conjugate a 2-ethoxy-6-formylphenylboronic acid probe to a lysine-containing peptide.

Materials:

-

Peptide (1 mM in PBS, pH 7.4)

-

2-Ethoxy-6-formylphenylboronic acid (10 mM stock in DMSO)

-

Phosphate Buffered Saline (PBS)[1]

Step-by-Step Methodology:

-

Preparation: Dilute the peptide solution to 100 µM in PBS.

-

Conjugation: Add the boronic acid probe (5 equiv., 500 µM final) to the peptide solution.

-

Incubation: Vortex gently and incubate at room temperature for 15–30 minutes. (Reaction is typically >90% complete within minutes due to the accelerating effect of the ortho-boron group).

-

Analysis: Analyze directly by LC-MS. The product will show a mass shift corresponding to the probe + dehydration (

). -

Reversal (Optional): To reverse the conjugation, add exogenous fructose (100 mM) or dopamine, which competes for the boron center and disrupts the

interaction.

Medicinal Chemistry: Benzoxaboroles[2]

Ortho-alkoxy formylphenylboronic acids are the direct synthetic precursors to alkoxy-benzoxaboroles .[1] Benzoxaboroles are a validated pharmacophore (e.g., Tavaborole for onychomycosis, Crisaborole for eczema).[1]

Mechanism of Action

Benzoxaboroles inhibit aminoacyl-tRNA synthetases (e.g., leucyl-tRNA synthetase in fungi) by forming a stable adduct with the cis-diol of the tRNA's 3'-terminal adenosine.

-

Alkoxy Role: The alkoxy group allows for optimization of the lipophilicity (

) and penetration into the fungal nail bed or skin layers. It also sterically protects the boron center from oxidative deborylation by host enzymes (CYP450).[1]

Structure-Activity Relationship (SAR) Table

| Substituent (R) | Position | Effect on pKa | Effect on LogP | Biological Implication |

| -H (Parent) | - | ~7.3 | Low | Good activity, moderate permeability. |

| -F (Fluoro) | 5-position | ~6.7 | Low | Increased acidity, stronger diol binding (Tavaborole).[1] |

| -OMe (Methoxy) | 6-position | ~7.8 | Moderate | Electron donation decreases acidity; improves metabolic stability.[1] |

| -OEt (Ethoxy) | 6-position | ~7.9 | High | Enhanced lipophilicity; better skin/nail penetration.[1] |

| -OiBu (Isobutoxy) | 6-position | ~8.0 | Very High | Maximum solubility in organic formulations; steric bulk prevents aggregation.[1] |

Sensing Applications: Saccharides & ROS

The scaffold acts as a molecular switch.[1] The fluorescence of the aryl ring is often quenched by the electron-deficient boron (PET mechanism).

-

Saccharide Sensing: Binding of glucose/fructose to the boronic acid forms a boronate ester.[1] This increases the electron density on boron (becomes tetrahedral boronate anion), stopping the PET process and turning ON fluorescence.

-

Ortho-Alkoxy Benefit: The alkoxy group can be part of a larger fluorophore (e.g., coumarin or pyrene) or simply tune the

to ensure the sensor operates at physiological pH (7.4).

-

-

ROS Detection: Reactive Oxygen Species (like

) oxidatively cleave the C-B bond.[1] An ortho-alkoxy group can facilitate this by stabilizing the phenol product or tuning the oxidation potential.[1]

Synthetic Protocol: Benzoxaborole Formation

Objective: Synthesis of 4-ethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-ethoxy-6-formylphenylboronic acid.

Reaction Scheme:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-ethoxy-6-formylphenylboronic acid (1.0 mmol, 194 mg) in Methanol (5 mL) and THF (2 mL). Cool to 0°C.[1]

-

Reduction: Slowly add Sodium Borohydride (

, 1.5 mmol, 57 mg) portion-wise over 10 minutes. The formyl group is reduced to the benzyl alcohol. -

Cyclization: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. The proximity of the alcohol and boronic acid leads to spontaneous cyclization to the benzoxaborole.

-

Quench: Quench with 1M HCl (carefully) to pH ~2 to destroy excess hydride and fully protonate the species.

-

Workup: Evaporate organic solvents. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc to yield the pure benzoxaborole.[1]

Figure 2: Synthetic pathway for converting the formyl precursor into the pharmacologically active benzoxaborole scaffold.

References

-

Adamczyk-Woźniak, A., et al. (2018).[1][2] Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry. Link[1]

-

Gillingham, D., et al. (2016).[1] The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry. Link

-

Gao, J., et al. (2015).[1] Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Nature Communications/NIH.[1] Link

-

Zhang, Y.K., et al. (2011).[1] Synthesis and Structure-Activity Relationships of Novel Benzoxaboroles as a New Class of Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters. Link[1]

-

James, T.D., et al. (2006).[1] Boronic acid-based sensors for the detection of saccharides. Chemical Society Reviews.[1] Link

-

Trippier, P.C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antifungal applications. MedChemComm. Link

Sources

Functionalized Boronic Acids: From Rational Design to Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Functionalized boronic acids have emerged as a pivotal class of molecules in modern science, transitioning from versatile synthetic intermediates to key components in therapeutics, diagnostics, and smart materials. Their unique electronic properties and ability to form reversible covalent bonds with diols have paved the way for innovative solutions in drug discovery, chemical sensing, and materials science. This guide provides a comprehensive technical overview of functionalized boronic acids, delving into their fundamental chemistry, synthetic strategies, and diverse applications. As a senior application scientist, this document aims to synthesize theoretical knowledge with practical, field-proven insights to empower researchers and professionals in leveraging the full potential of these remarkable compounds.

Part 1: The Chemistry of Boronic Acids: Foundations and Functionalization

Introduction to Boronic Acids

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups, have a rich history dating back to their first synthesis in 1860.[1] However, their true potential has been unlocked more recently with the advent of modern synthetic methodologies and a deeper understanding of their unique chemical behavior. The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is central to its reactivity, allowing it to interact with Lewis bases.

A key feature of boronic acids is the equilibrium between their neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a nucleophile.[2] This reversible covalent bonding, particularly with 1,2- and 1,3-diols to form five- or six-membered cyclic esters, is the cornerstone of many of their applications, especially in biological systems where sugar moieties are abundant.[3][4] Functionalization, the process of introducing specific chemical groups onto the boronic acid scaffold, allows for the fine-tuning of their physicochemical properties, such as pKa, and the introduction of reporter groups or pharmacophores, thereby expanding their utility.[1]

Synthetic Strategies for Functionalized Boronic Acids

The ability to synthesize a diverse array of functionalized boronic acids is crucial for their application in various fields. Several robust synthetic methodologies have been developed and refined over the years.

Core Synthesis Methods:

-

Electrophilic Trapping of Organometallic Reagents: One of the earliest and most straightforward methods involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by hydrolysis.[1] While effective, the scope of this method can be limited by the functional group tolerance of the organometallic reagent.

-

Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis and a powerful tool for preparing aryl and vinyl boronic acids.[1][5] It involves the palladium-catalyzed coupling of a boronic acid with an organic halide or triflate.

-

Modern C-H Borylation: More recent advancements have focused on the direct borylation of C-H bonds, offering a more atom-economical and efficient route to boronic acids.[1] These methods, often catalyzed by transition metals like iridium or rhodium, bypass the need for pre-functionalized starting materials.

-

Flow Chemistry Approaches: The use of flow chemistry has enabled the synthesis of boronic acids with improved safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates.[1]

Introduction of Functional Groups:

The true power of boronic acids lies in their functionalization. Functional groups can be introduced either before or after the formation of the boronic acid moiety. For instance, a fluorescent reporter group can be incorporated into an aryl halide before a Suzuki-Miyaura cross-coupling reaction to yield a fluorescent boronic acid sensor.

Protecting Group Chemistry:

In multi-step syntheses, the boronic acid group itself can be reactive under various conditions. Therefore, the use of protecting groups is often necessary to ensure the integrity of the molecule throughout the synthetic sequence.[6][7] The choice of protecting group is critical and depends on the specific reaction conditions to be employed.

Table 1: Comparison of Common Boronic Acid Protecting Groups

| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |

| Pinacol Ester | Cyclic boronic ester with pinacol | Generally stable to chromatography, mild acids and bases.[7] | Often used directly in subsequent reactions. Can be cleaved with strong acid or base, or transesterification. | Readily available, high stability.[7] |

| MIDA Ester | N-methyliminodiacetic acid ester | Very stable to a wide range of reagents and conditions, including strong acids, bases, and oxidants.[7] | Mild aqueous base (e.g., NaHCO₃). | Orthogonal to many other protecting groups, allows for iterative cross-coupling.[7] |

| Trifluoroborate Salt | R-BF₃K | Highly stable crystalline solids.[7] | Aqueous acid or base. | Easy to handle, air-stable solids.[7] |

Part 2: Functionalized Boronic Acids in Action: Key Applications

Revolutionizing Drug Discovery and Medicinal Chemistry

The introduction of boronic acids into medicinal chemistry has led to significant breakthroughs, most notably with the development of the proteasome inhibitor Bortezomib for the treatment of multiple myeloma.[1]

Enzyme Inhibition:

Boronic acids are excellent transition-state analog inhibitors of serine proteases.[8] The boron atom covalently and reversibly binds to the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis and thus inhibiting the enzyme's function.[8]

Caption: Mechanism of proteasome inhibition by a boronic acid.

Drug Delivery Systems:

The ability of boronic acids to respond to specific stimuli, such as changes in pH or the concentration of glucose or reactive oxygen species (ROS), makes them ideal candidates for the development of "smart" drug delivery systems.[2] For example, a boronic acid-functionalized nanoparticle could be designed to release its therapeutic payload only in the acidic microenvironment of a tumor.[9]

Antimicrobial and Antiviral Agents:

The success of boronic acids in oncology has spurred research into their potential as antimicrobial and antiviral agents.[1] They are being investigated as inhibitors of bacterial β-lactamases and viral proteases, offering new avenues to combat infectious diseases.

Advanced Chemical Sensors and Diagnostics

Functionalized boronic acids are at the forefront of chemical sensor development due to their specific and reversible binding to diols.[3][4]

Principles of Boronic Acid-Based Sensing:

The binding of a diol, such as glucose, to a boronic acid alters the electronic properties of the boron center. This change can be transduced into a measurable signal, most commonly a change in fluorescence or an electrochemical response.[4][10]

Fluorescent Sensors:

Fluorescent boronic acid sensors are designed with a fluorophore in close proximity to the boronic acid. Upon binding to a diol, the change in the Lewis acidity of the boron can modulate the fluorescence of the reporter group through mechanisms like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" response.[11][12]

Protocol: Synthesis of a Simple Fluorescent Glucose Sensor

This protocol outlines the synthesis of a basic fluorescent glucose sensor based on the condensation of 3-aminophenylboronic acid with a commercially available fluorophore containing an aldehyde group.

-

Dissolve the Fluorophore: In a round-bottom flask, dissolve one equivalent of the aldehyde-functionalized fluorophore in anhydrous methanol.

-

Add the Boronic Acid: To the solution, add 1.1 equivalents of 3-aminophenylboronic acid.

-

Catalyze the Reaction: Add a catalytic amount of acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting Schiff base product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a fluorescent boronic acid sensor.

Smart Materials and Polymer Science

The dynamic nature of the boronate ester bond has been exploited in the creation of a variety of "smart" materials that can respond to external stimuli.

Responsive Hydrogels:

Boronic acid-containing hydrogels can exhibit glucose-responsive swelling and shrinking behavior.[3][13] This property is being actively explored for the development of closed-loop insulin delivery systems for diabetic patients. When glucose levels are high, the glucose binds to the boronic acid moieties in the hydrogel, increasing the charge density and causing the hydrogel to swell and release encapsulated insulin.

Functionalized Polymers:

The incorporation of boronic acids into polymer backbones or as side chains imparts unique properties to the resulting materials.[13] These functionalized polymers have found applications in affinity chromatography for the separation of glycoproteins and in the development of self-healing materials where the reversible boronate ester bonds can reform after being broken.[13]

Part 3: Practical Insights and Future Perspectives

Experimental Considerations and Best Practices

-

Handling and Stability: While many boronic acids are stable solids, they can be prone to dehydration to form boroxines, which can complicate stoichiometry. It is advisable to store them in a desiccator and to use freshly opened or purified material for sensitive reactions.

-

Characterization: ¹¹B NMR spectroscopy is a valuable tool for characterizing boronic acids and their derivatives, providing information about the coordination state of the boron atom.

-

Troubleshooting: In Suzuki-Miyaura reactions, incomplete reaction or homocoupling can be common issues. Optimization of the catalyst, base, and solvent system is often necessary.

Emerging Trends and Future Outlook

The field of functionalized boronic acids is continually evolving, with several exciting areas of research on the horizon:

-

Bioconjugation and Chemical Biology: The ability of boronic acids to form reversible bonds with biomolecules is being increasingly utilized for the site-specific modification of proteins and for the development of chemical probes to study biological processes.[14]

-

Catalysis: Boronic acids themselves are emerging as effective catalysts for a variety of organic transformations, offering an alternative to traditional metal-based catalysts.[15]

-

Theranostics: The combination of a therapeutic and a diagnostic agent in a single molecule is a promising approach in personalized medicine. Functionalized boronic acids are well-suited for the development of theranostic agents, where a boronic acid-based drug is appended with an imaging agent.

References

- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023-07-19). Google Cloud.

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2015-09-14). Chemical Reviews. [Link]

- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.).

-

Recent development of boronic acid-based fluorescent sensors. (2018-08-20). RSC Publishing. [Link]

- The Power of Boronic Acids in Modern Organic Synthesis. (2026-01-24). Google Cloud.

-

Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. (2021-02-19). ACS Publications. [Link]

-

Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021-07-06). ACS Omega. [Link]

-

Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (n.d.). PMC - NIH. [Link]

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). NIH. [Link]

- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv.

-

Designing Functional and Responsive Molecules with Boronic Acids. (n.d.). PMC. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]

-

Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021-07-06). PMC - NIH. [Link]

- Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. (2026-01-03).

-

Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. [Link]

- Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. (2025-08-09).

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019-06-03). Chemical Society Reviews (RSC Publishing). [Link]

-

Electrochemical sensing using boronic acids. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Introduction, Interconversion and Removal of Boron Protecting Groups. (2016-11-30). ACS Publications. [Link]

-

Protecting Groups for Boronic Acids. (2016-05-09). Chem-Station Int. Ed.. [Link]

- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025-08-06).

-